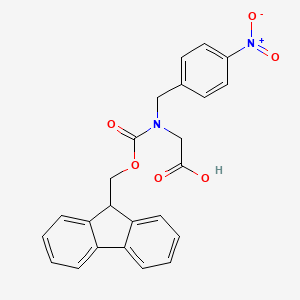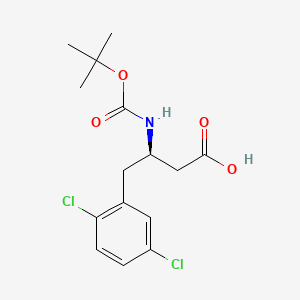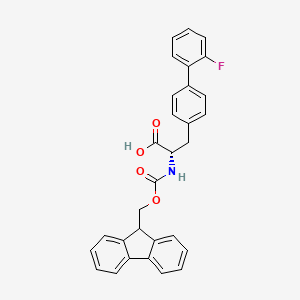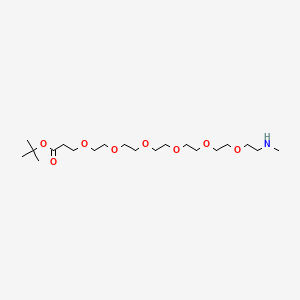
N-Fmoc-4-nitrobenzyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-4-nitrobenzyl-glycine is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the nitrogen atom of glycine, with a 4-nitrobenzyl group attached to the glycine’s carboxyl group. The molecular formula of this compound is C24H20N2O6, and it has a molecular weight of 432.43 g/mol .
準備方法
The synthesis of N-Fmoc-4-nitrobenzyl-glycine typically involves the protection of the amino group of glycine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The 4-nitrobenzyl group can be introduced by esterification of the carboxyl group of glycine with 4-nitrobenzyl alcohol under acidic conditions .
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
N-Fmoc-4-nitrobenzyl-glycine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Esterification and Hydrolysis: The ester bond between the glycine and the 4-nitrobenzyl group can be hydrolyzed under acidic or basic conditions to yield the free acid and alcohol.
Common reagents used in these reactions include piperidine, palladium catalysts, and various acids and bases. The major products formed from these reactions include the deprotected amino acid, reduced amino derivatives, and hydrolyzed products .
科学的研究の応用
N-Fmoc-4-nitrobenzyl-glycine is widely used in scientific research, particularly in the field of peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise synthesis of peptides on a solid support. This compound is also used in the synthesis of peptide nucleic acids (PNA), which are analogs of DNA and RNA with a peptide backbone .
In biology and medicine, this compound is used in the development of peptide-based drugs and diagnostic tools. Its stability and ease of removal make it an ideal protecting group for the synthesis of complex peptides and proteins .
作用機序
The primary mechanism of action of N-Fmoc-4-nitrobenzyl-glycine involves the protection of the amino group of glycine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
類似化合物との比較
N-Fmoc-4-nitrobenzyl-glycine can be compared to other Fmoc-protected amino acids such as N-Fmoc-glycine and N-Fmoc-phenylalanine. While all these compounds serve as protecting groups for amino acids, this compound is unique due to the presence of the 4-nitrobenzyl group, which can undergo additional chemical transformations .
Similar compounds include:
- N-Fmoc-glycine
- N-Fmoc-phenylalanine
- N-Fmoc-lysine
These compounds differ in the side chains attached to the glycine backbone, which can influence their reactivity and applications in peptide synthesis .
特性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-nitrophenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)14-25(13-16-9-11-17(12-10-16)26(30)31)24(29)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMPUKCWUFEMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-(3-ethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233340.png)

![4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester](/img/structure/B8233348.png)


![(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B8233370.png)







